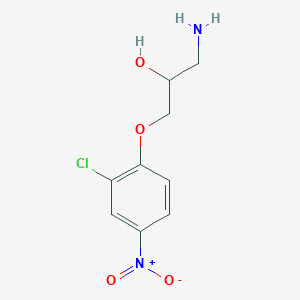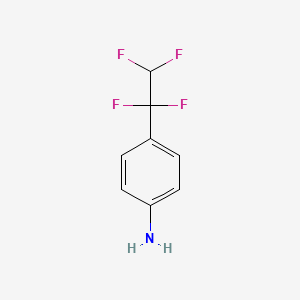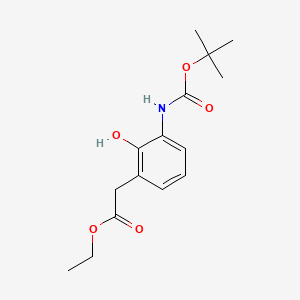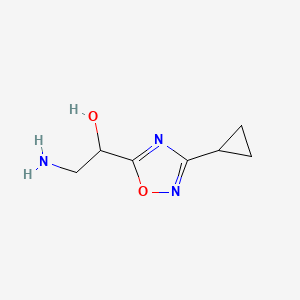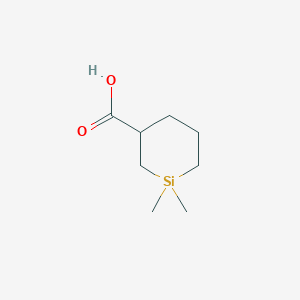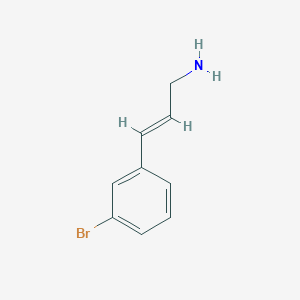
3-(3-Bromophenyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)prop-2-en-1-amine: is an organic compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group. It is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)prop-2-en-1-amine typically involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-(3-bromophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Bromophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Bromophenyl)prop-2-en-1-amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: While not used directly in medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)prop-2-en-1-amine involves its interaction with various molecular targets, including enzymes and receptors. For example, derivatives of this compound have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing neuroprotective effects . The compound may also interact with acetylcholinesterase, further contributing to its neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Comparison: 3-(3-Bromophenyl)prop-2-en-1-amine is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H10BrN |
|---|---|
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
(E)-3-(3-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H,6,11H2/b4-2+ |
InChI-Schlüssel |
XZKBBBQJSPQRPS-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)/C=C/CN |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


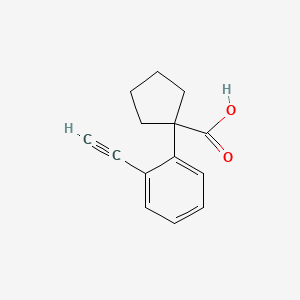
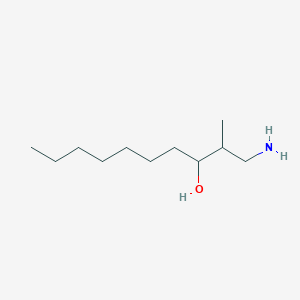
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
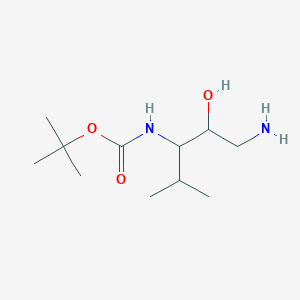
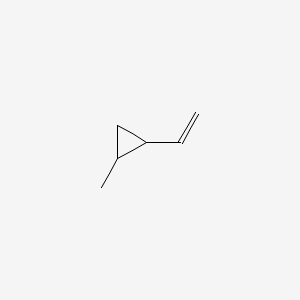
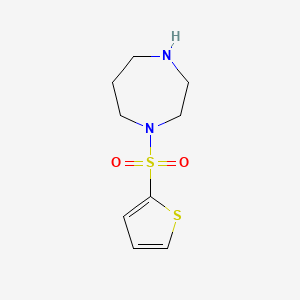
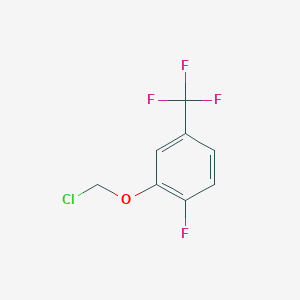
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
